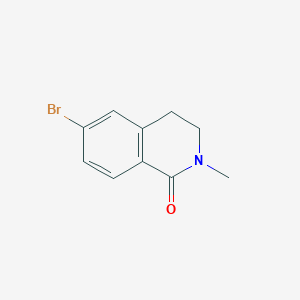

6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Description

6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 724422-42-8) is a halogenated dihydroisoquinolinone derivative with a molecular formula of C₁₀H₁₀BrNO and a molecular weight of 238.08 . Its bromine substituent at position 6 and methyl group at position 2 contribute to its unique physicochemical and biological properties, distinguishing it from other analogs in the dihydroisoquinolinone family.

Properties

IUPAC Name |

6-bromo-2-methyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTSDEBVHHLITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of 2-methyl-3,4-dihydroisoquinolin-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the dihydroisoquinoline ring.

Reduction: Reduction reactions can target the carbonyl group in the isoquinolinone core.

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Pharmaceutical Development

6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is being investigated for its potential as a therapeutic agent due to its biological activity. Research indicates that compounds within the dihydroisoquinoline class can act as positive allosteric modulators of dopamine receptors, which are crucial in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia .

Synthesis Intermediate

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique bromine and methyl substitutions allow for various chemical transformations, making it valuable in synthetic organic chemistry .

Research has focused on the interaction of this compound with biological targets, such as enzymes and receptors. Studies have shown that it may inhibit certain enzymes or modulate receptor activity, which is essential for understanding its pharmacological profile and potential side effects .

Case Studies

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering cellular pathways and leading to its observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

- 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS: 435273-55-5) Structural difference: Bromine at position 5 instead of 4. Impact: Altered electronic distribution and steric effects may reduce binding affinity to tubulin compared to the 6-bromo derivative, as methoxy groups at positions 6 and 7 in analogs like 16f and 16g () are critical for tubulin polymerization inhibition . Similarity score: 0.79 (lower than 6-bromo derivatives) .

- 6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: MFCD30099331) Structural difference: Additional dimethyl group at position 3. This contrasts with unsubstituted or monomethyl analogs, which adopt "steroid-like" conformations critical for activity .

- 6-Bromo-3-methylisoquinolin-1(2H)-one (CAS: 872018-40-1) Structural difference: Aromatic isoquinolinone core (unsaturated) vs. dihydroisoquinolinone (partially saturated).

Halogenated Derivatives

- 6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one (CAS: 864867-08-3) Structural difference: Difluoromethyl group at position 2 instead of methyl. Impact: Fluorine atoms increase electronegativity and metabolic stability but may reduce lipophilicity compared to the methyl group, affecting membrane permeability .

- 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Structural difference: Fluorine at position 4. Impact: Smaller halogen size compared to bromine may weaken hydrophobic interactions with target proteins, as seen in SAR studies where bulkier substituents enhance activity .

Antiproliferative and Anti-Tubulin Activity

- Key analogs : Compounds 16f and 16g () with methoxy and benzoyl groups exhibit GI₅₀ values of 51–33 nM in cancer cells.

- 6-Bromo-2-methyl derivative : While direct activity data is unavailable, bromine’s electron-withdrawing effect may enhance electrophilic interactions with tubulin’s colchicine binding site, similar to sulfamoyloxy derivatives like 17f (IC₅₀ ≈ 1.2 µM) .

Anti-Angiogenic Activity

- Compound 17f : Demonstrates in vitro anti-angiogenic activity via tubulin disruption. The target compound’s bromine substituent may mimic sulfamoyloxy groups in 17f, though further testing is required .

Physicochemical Properties

Biological Activity

6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a compound within the isoquinoline family, noted for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features:

- Molecular Formula : C10H10BrN

- Molecular Weight : Approximately 240.10 g/mol

- Structure : A bromine atom located at the 6-position and a methyl group at the 2-position of the isoquinoline core.

This unique structure influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. In particular, studies have reported significant anti-proliferative effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these activities are reported to be below 25 µM, indicating potent activity .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : Targeting specific enzymes such as butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases. The compound has shown selectivity towards BChE over acetylcholinesterase (AChE), making it a candidate for treating conditions like Alzheimer's disease .

- Cellular Pathway Alteration : It may alter signaling pathways related to cell proliferation and apoptosis in cancer cells, leading to reduced viability and induced cell death.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial properties against various pathogens.

- Findings : The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

-

Anticancer Activity Assessment :

- Objective : Evaluating the anti-proliferative effects on HepG2 and MCF-7 cell lines.

- Results : IC50 values were found to be 22 µM and 18 µM respectively, indicating strong potential for further development as an anticancer agent.

Summary of Research Findings

| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Observations |

|---|---|---|---|

| Antimicrobial | Various Bacteria | 10 - 50 µg/mL | Significant inhibition observed. |

| Anticancer | HepG2 | 22 µM | Potent anti-proliferative effects noted. |

| Anticancer | MCF-7 | 18 µM | Strong potential for therapeutic application. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.